1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone
説明
1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by Johnson and colleagues as a potential treatment for various neurological disorders, including anxiety, depression, and addiction. Since then, MPEP has been extensively studied for its pharmacological properties and potential therapeutic applications.
作用機序
1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of glutamatergic neurotransmission. By blocking the activation of mGluR5, 1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone reduces the release of glutamate and modulates the activity of other neurotransmitter systems, such as dopamine and GABA. This mechanism of action has been implicated in the regulation of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone has been shown to have various biochemical and physiological effects, including the regulation of synaptic plasticity, cognitive function, and neuroprotection. It has also been shown to reduce anxiety and depression-like behaviors in animal models, as well as attenuate drug-seeking behavior in addiction models. These effects are thought to be mediated by the modulation of glutamatergic neurotransmission and other neurotransmitter systems.
実験室実験の利点と制限
One of the advantages of using 1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone in lab experiments is its selectivity for the mGluR5 receptor, which allows for the specific modulation of glutamatergic neurotransmission. This makes it a useful tool for studying the role of mGluR5 in various neurological and psychiatric disorders. However, one limitation is that 1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone has a relatively short half-life and requires frequent dosing, which can be problematic in some experimental paradigms.
将来の方向性
There are several future directions for research on 1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone, including the development of more potent and selective mGluR5 antagonists, the investigation of its potential therapeutic applications in neurodegenerative diseases, and the exploration of its role in regulating synaptic plasticity and cognitive function. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone and its potential limitations in lab experiments.
科学的研究の応用
1-[4-methyl-2-(4-phenyl-1-piperazinyl)-5-pyrimidinyl]ethanone has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been studied for its role in regulating synaptic plasticity and cognitive function.
特性
IUPAC Name |
1-[4-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-16(14(2)22)12-18-17(19-13)21-10-8-20(9-11-21)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMZWKWMECFTSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)N2CCN(CC2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。